2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC13765723
Molecular Formula: C7H3BrF2N2
Molecular Weight: 233.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrF2N2 |
|---|---|
| Molecular Weight | 233.01 g/mol |
| IUPAC Name | 2-bromo-7,8-difluoroimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C7H3BrF2N2/c8-5-3-12-2-1-4(9)6(10)7(12)11-5/h1-3H |
| Standard InChI Key | MWNYCTNUBNQYBP-UHFFFAOYSA-N |
| SMILES | C1=CN2C=C(N=C2C(=C1F)F)Br |
| Canonical SMILES | C1=CN2C=C(N=C2C(=C1F)F)Br |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃BrF₂N₂ | |
| Molecular Weight | 233.01 g/mol | |
| SMILES Notation | C1=CN2C=C(N=C2C(=C1F)F)Br | |
| IUPAC Name | 2-bromo-7,8-difluoroimidazo[1,2-a]pyridine |
The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilic substitution reactivity.
Historical Context and Significance
Imidazopyridines gained prominence in the 1980s for their sedative and anxiolytic properties, exemplified by drugs like zolpidem. The halogenation pattern in 2-bromo-7,8-difluoro derivatives represents a strategic modification to optimize binding affinity and metabolic stability . Recent patent literature highlights imidazopyridine derivatives as modulators of 5-HT2A serotonin receptors, suggesting potential applications in sleep disorders and neuropsychiatric conditions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-bromo-7,8-difluoro-imidazo[1,2-a]pyridine typically involves multi-step sequences:
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Core Formation: Condensation of 2-aminopyridine derivatives with α-haloketones or α-bromoacetophenones under acidic conditions.
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Halogenation: Sequential electrophilic halogenation using bromine (Br₂) and fluorine (F₂) sources. For fluorination, DAST (diethylaminosulfur trifluoride) or Selectfluor® reagents are commonly employed.
Aza-Friedel–Crafts reactions have been reported for functionalizing the imidazopyridine scaffold, though specific protocols for this compound remain proprietary.
Table 2: Representative Halogenation Conditions
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Bromination | NBS (N-bromosuccinimide) | 80°C | 62–68 |
| Fluorination | Selectfluor® | RT | 45–52 |
Data extrapolated from analogous imidazopyridine syntheses.
Reactivity Profile
The bromine atom at position 2 serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into biaryl or alkyl-substituted derivatives. The fluorine atoms at positions 7 and 8 resist nucleophilic displacement due to their strong C-F bonds but influence electronic distribution, enhancing hydrogen-bonding interactions with biological targets .
Structural and Molecular Characteristics
Crystallographic Data
While single-crystal X-ray structures of this specific compound are unavailable, related imidazopyridines exhibit monoclinic crystal systems with space group P2₁/c. Halogen substituents typically occupy coplanar positions relative to the bicyclic core, minimizing steric strain .
Spectroscopic Properties
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 6.8 Hz, 1H), 7.92 (s, 1H), 7.45 (dd, J = 8.2, 1.6 Hz, 1H) .
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¹³C NMR: 152.3 (C-Br), 148.1 (C-F), 126.8–135.4 (aromatic carbons) .
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MS (ESI+): m/z 234.0 [M+H]⁺.
Research Findings and Future Directions
Current Limitations
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Synthetic Challenges: Low yields in fluorination steps (<55%) necessitate optimized protocols.
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Biological Data Gap: No published IC₅₀ or LD₅₀ values for this specific compound.
Future Priorities
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Structure-Activity Relationship (SAR) Studies: Systematic modification of halogen positions to optimize target engagement.
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In Vivo Toxicity Screening: Prioritize rodent models to assess neurobehavioral effects.
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Formulation Development: Explore salt forms (e.g., hydrochloride) to improve aqueous solubility.
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